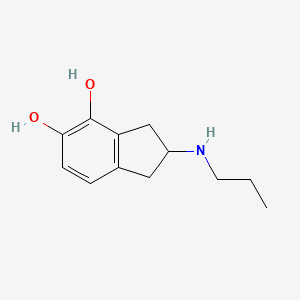
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol is a chemical compound with a unique structure that includes an indene backbone substituted with a propylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-4,5-diol with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated indene derivative.
Substitution: The propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield indene-4,5-dione, while reduction may produce 2-(propylamino)-2,3-dihydroindane.
Scientific Research Applications
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol exerts its effects involves its interaction with specific molecular targets. The propylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-2,3-dihydro-1H-indene-4,5-diol
- 2-(ethylamino)-2,3-dihydro-1H-indene-4,5-diol
- 2-(butylamino)-2,3-dihydro-1H-indene-4,5-diol
Uniqueness
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance between hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-9-6-8-3-4-11(14)12(15)10(8)7-9/h3-4,9,13-15H,2,5-7H2,1H3 |
InChI Key |
IISBDWDWBQBLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC2=C(C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















